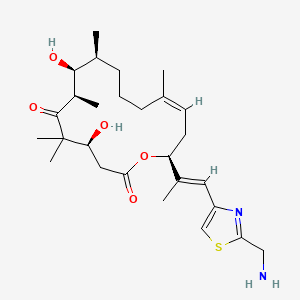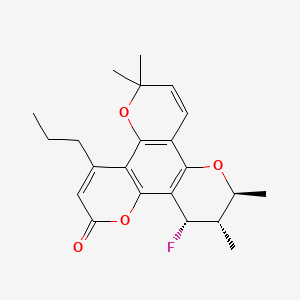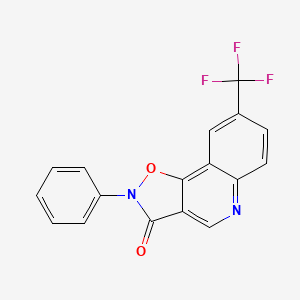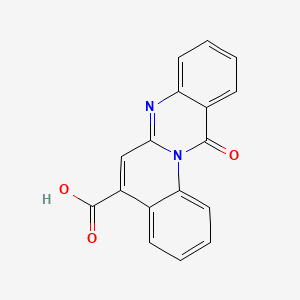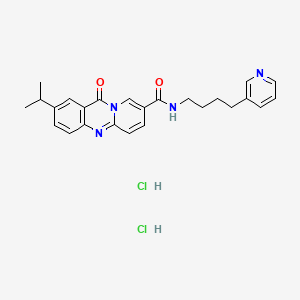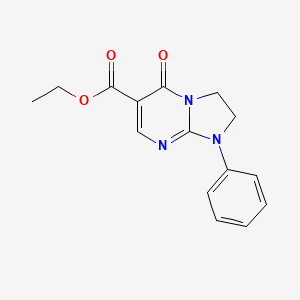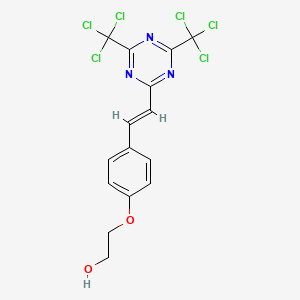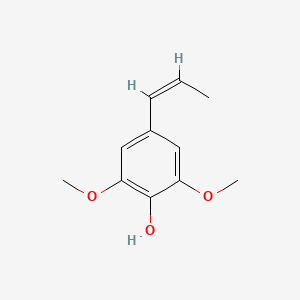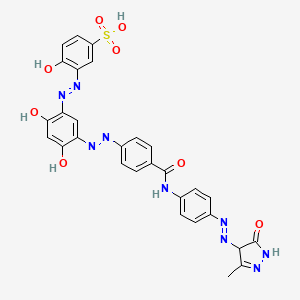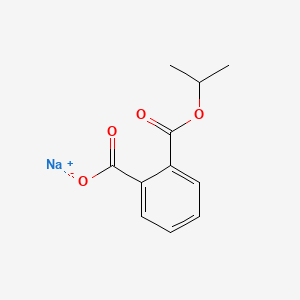
Sodium isopropyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium isopropyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium isopropyl phthalate typically involves the esterification of phthalic anhydride with isopropyl alcohol in the presence of a catalyst, followed by neutralization with sodium hydroxide. The reaction conditions include:
Temperature: 100-150°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Reaction Time: 4-6 hours
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with continuous stirring to ensure uniformity. The process involves:
- Mixing phthalic anhydride and isopropyl alcohol in the reactor.
- Adding the catalyst and maintaining the reaction temperature.
- Neutralizing the resulting ester with sodium hydroxide.
- Purifying the product through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Sodium isopropyl phthalate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form phthalic acid derivatives.
Reduction: Can be reduced to phthalic acid or its derivatives under specific conditions.
Substitution: Undergoes nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products:
Oxidation Products: Phthalic acid, isophthalic acid.
Reduction Products: Phthalic acid derivatives.
Substitution Products: Various substituted phthalates.
Scientific Research Applications
Sodium isopropyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of sodium isopropyl phthalate involves its interaction with cellular receptors and enzymes. It acts as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The molecular targets include:
Nuclear Receptors: Estrogen receptors, androgen receptors.
Enzymes: Cytochrome P450 enzymes involved in hormone metabolism.
The pathways involved in its action include the disruption of hormone signaling and the alteration of gene expression, leading to various physiological effects.
Comparison with Similar Compounds
Sodium isopropyl phthalate can be compared with other phthalates such as:
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
Uniqueness: this compound is unique due to its specific ester group and sodium ion, which confer distinct chemical and physical properties. Compared to other phthalates, it has different solubility, reactivity, and biological effects, making it suitable for specific applications.
Properties
CAS No. |
66241-56-3 |
|---|---|
Molecular Formula |
C11H11NaO4 |
Molecular Weight |
230.19 g/mol |
IUPAC Name |
sodium;2-propan-2-yloxycarbonylbenzoate |
InChI |
InChI=1S/C11H12O4.Na/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13;/h3-7H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
UKPIIFXRIJHBGP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


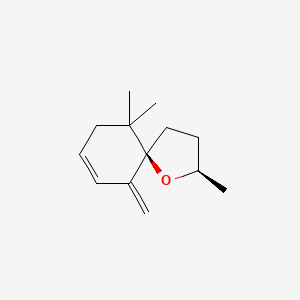
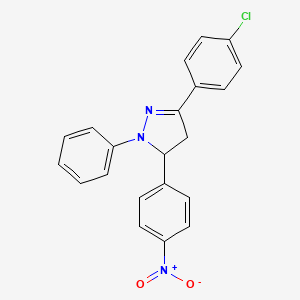
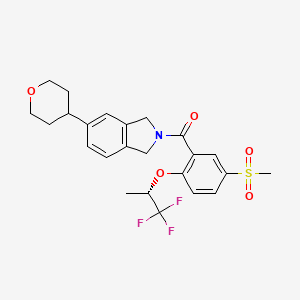
![N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B12747752.png)
